![molecular formula C17H16N4O3S2 B2502833 1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845804-31-1](/img/structure/B2502833.png)

1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

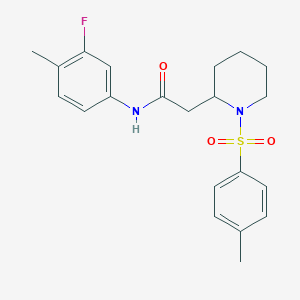

The compound is a quinoxaline derivative, which is a type of heterocyclic compound. Quinoxalines have a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring . They are known for their diverse biological activities and chemical properties .

Molecular Structure Analysis

The molecular structure of quinoxalines is characterized by a bicyclic system, consisting of a benzene ring fused to a pyrazine ring . The presence of the methoxyethyl and thiophen-2-ylsulfonyl groups in the compound would likely influence its 3D structure and potentially its interaction with other molecules .Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . The specific reactions that “1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” can undergo would depend on the reactivity of the methoxyethyl and thiophen-2-ylsulfonyl groups.Wissenschaftliche Forschungsanwendungen

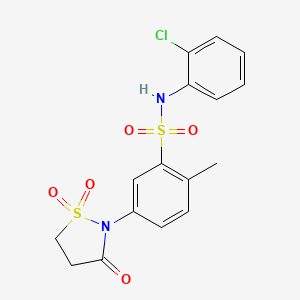

Synthesis and Antibacterial Activity

Compounds within the quinoxaline class, including derivatives similar to the one , have been explored for their antibacterial activities. For instance, the synthesis of quinoxaline sulfonamides through a green and efficient method demonstrated significant antibacterial effects against pathogens such as Staphylococcus spp. and Escherichia coli. This research underscores the potential of quinoxaline derivatives in developing new antibacterial agents, emphasizing their relevance in addressing antibiotic resistance challenges (Alavi et al., 2017).

Antitubercular Agents

The structural framework of pyrrolo[2,3-b]quinoxaline derivatives has also been harnessed for antitubercular purposes. A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tubercular agents showcases the compound's efficacy against Mycobacterium tuberculosis. This highlights the importance of these derivatives in contributing to the fight against tuberculosis, a major global health concern (Karkara et al., 2020).

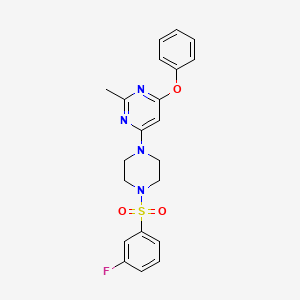

Catalysis and Asymmetric Hydrogenation

Quinoxaline derivatives are also prominent in catalysis, particularly in asymmetric hydrogenation reactions. Research into rigid P-chiral phosphine ligands with quinoxaline backbones demonstrates their application in rhodium-catalyzed asymmetric hydrogenation, offering a pathway to synthesize chiral pharmaceutical ingredients efficiently. This application is crucial for producing enantiomerically pure compounds, essential in drug development and synthesis (Imamoto et al., 2012).

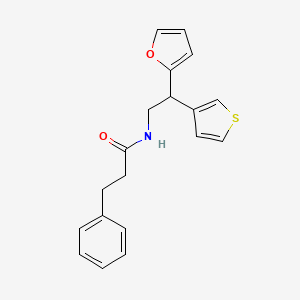

Physiological Importance and Nutritional Aspects

Although not directly related to the exact compound, the investigation of pyrroloquinoline quinone (PQQ) and its derivatives, sharing a similar quinoline core, reveals their significant physiological and nutritional implications. PQQ has been identified as a novel coenzyme in bacteria and potentially plays a crucial role in nutritional and pharmacological contexts, indicating the broad impact of quinoline derivatives beyond mere chemical interest (Smidt et al., 1991).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-24-9-8-21-16(18)15(26(22,23)13-7-4-10-25-13)14-17(21)20-12-6-3-2-5-11(12)19-14/h2-7,10H,8-9,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMDAHZTABXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3,4-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2502757.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)